molecular formula C20H25NO3 B3274507 6-(((1H-Inden-7-yl)oxy)methyl)-4-cyclohexylmorpholin-3-one CAS No. 60929-53-5

6-(((1H-Inden-7-yl)oxy)methyl)-4-cyclohexylmorpholin-3-one

Cat. No.: B3274507
CAS No.: 60929-53-5
M. Wt: 327.4 g/mol
InChI Key: POVCVBHFMNXTTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(((1H-Inden-7-yl)oxy)methyl)-4-cyclohexylmorpholin-3-one is a complex organic compound with the molecular formula C20H19NO3. This compound is characterized by the presence of an indenyl group, a cyclohexyl group, and a morpholinone core. It is primarily used in research and development settings and is not intended for human or veterinary use .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(((1H-Inden-7-yl)oxy)methyl)-4-cyclohexylmorpholin-3-one typically involves the following steps:

    Formation of the Indenyl Ether: The initial step involves the reaction of 1H-indene with an appropriate alkylating agent to form the indenyl ether.

    Morpholinone Formation: The final step involves the formation of the morpholinone ring through a cyclization reaction involving an appropriate amine and a carbonyl compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

6-(((1H-Inden-7-yl)oxy)methyl)-4-cyclohexylmorpholin-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the indenyl or morpholinone moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in an aprotic solvent like dimethylformamide.

Major Products Formed

Scientific Research Applications

6-(((1H-Inden-7-yl)oxy)methyl)-4-cyclohexylmorpholin-3-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(((1H-Inden-7-yl)oxy)methyl)-4-cyclohexylmorpholin-3-one involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to specific enzymes or receptors, altering their activity.

    Pathways Involved: It may modulate signaling pathways involved in cell growth, differentiation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    6-(((1H-Inden-7-yl)oxy)methyl)-4-phenylmorpholin-3-one: Similar structure but with a phenyl group instead of a cyclohexyl group.

    6-(((1H-Inden-7-yl)oxy)methyl)-4-methylmorpholin-3-one: Similar structure but with a methyl group instead of a cyclohexyl group.

Uniqueness

6-(((1H-Inden-7-yl)oxy)methyl)-4-cyclohexylmorpholin-3-one is unique due to the presence of the cyclohexyl group, which may confer different physical and chemical properties compared to its analogs.

Properties

IUPAC Name

4-cyclohexyl-6-(3H-inden-4-yloxymethyl)morpholin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO3/c22-20-14-23-17(12-21(20)16-8-2-1-3-9-16)13-24-19-11-5-7-15-6-4-10-18(15)19/h4-7,11,16-17H,1-3,8-10,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POVCVBHFMNXTTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CC(OCC2=O)COC3=CC=CC4=C3CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(((1H-Inden-7-yl)oxy)methyl)-4-cyclohexylmorpholin-3-one
Reactant of Route 2
Reactant of Route 2
6-(((1H-Inden-7-yl)oxy)methyl)-4-cyclohexylmorpholin-3-one
Reactant of Route 3
6-(((1H-Inden-7-yl)oxy)methyl)-4-cyclohexylmorpholin-3-one
Reactant of Route 4
6-(((1H-Inden-7-yl)oxy)methyl)-4-cyclohexylmorpholin-3-one
Reactant of Route 5
6-(((1H-Inden-7-yl)oxy)methyl)-4-cyclohexylmorpholin-3-one
Reactant of Route 6
6-(((1H-Inden-7-yl)oxy)methyl)-4-cyclohexylmorpholin-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.